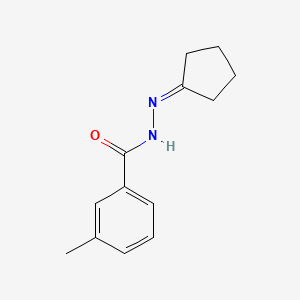

N'-cyclopentylidene-3-methylbenzohydrazide

Description

N'-cyclopentylidene-3-methylbenzohydrazide is a hydrazide derivative synthesized via the condensation of 3-methylbenzohydrazide with cyclopentanone. Hydrazides of this class are typically synthesized in three steps:

Formation of a benzimidazole intermediate (e.g., from 5-methyl-1,2-phenylenediamine and methyl-4-formyl benzoate in DMF).

Hydrazide generation via hydrazine hydrate reflux.

Schiff base formation through condensation with aldehydes or ketones .

The cyclopentylidene substituent introduces a five-membered cycloalkyl ring, which may enhance steric bulk and lipophilicity compared to aromatic substituents. This structural feature could influence biological activity, coordination chemistry, and solubility.

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N-(cyclopentylideneamino)-3-methylbenzamide |

InChI |

InChI=1S/C13H16N2O/c1-10-5-4-6-11(9-10)13(16)15-14-12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) |

InChI Key |

ZBXIDPLSFDCFLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN=C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-3-methylbenzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N’-cyclopentylidene-3-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-3-methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where the cyclopentylidene or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .

Scientific Research Applications

N’-cyclopentylidene-3-methylbenzohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research has explored its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Hydrazone Moiety

The hydrazone moiety (N'-R group) significantly impacts the compound’s properties. Key analogs include:

Key Observations:

- Aromatic vs. Aliphatic Substituents : Hydroxybenzylidene and nitrobenzylidene groups (aromatic) enable π-π stacking and hydrogen bonding, enhancing biological activity and coordination. Cycloalkylidenes (e.g., cyclopentylidene, cyclopropylethylidene) may improve membrane permeability due to increased lipophilicity.

- Biological Activity : Antimicrobial properties are reported for hydroxybenzylidene analogs , whereas nitro derivatives are less explored in biological contexts .

- Coordination Chemistry : Hydroxy-substituted hydrazides form stable complexes with transition metals (Cu, Mo), suggesting applications in catalysis or medicinal chemistry .

Structural and Crystallographic Differences

- Hydrogen Bonding : N’-(2-Hydroxybenzylidene)-3-methylbenzohydrazide exhibits intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice .

- Coordination Geometry: The Mo(VI) complex of N’-(3-ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide adopts a distorted octahedral geometry, with the hydrazone acting as a tridentate ligand (O, N, O donors) .

Biological Activity

N'-cyclopentylidene-3-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, characterization, and biological effects, supported by various studies and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-methylbenzohydrazide and cyclopentanone or its derivatives. The product can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides structural information based on the environment of hydrogen atoms.

- Mass Spectrometry (MS) : Confirms the molecular weight and structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

The following table summarizes key spectral data:

| Technique | Observations |

|---|---|

| 1H NMR | Signals at δ 7.20 (d), δ 6.86 (d), δ 4.27 (d) |

| 13C NMR | Peaks at δ 158.8, 135.8, 127.7 |

| IR | Characteristic peaks indicating C=O and N-H bonds |

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. A study utilizing the microplate Alamar Blue assay demonstrated significant antibacterial effects against Mycobacterium tuberculosis and other non-tubercular strains. The compound's Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 8 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including HCT-8 and HT-29. The compound exhibited cytotoxic effects, inducing apoptosis in a dose-dependent manner. Notably, it increased the expression of pro-apoptotic markers such as caspases 3 and 7.

A detailed study reported that after 72 hours of treatment with varying concentrations of the compound, there was a significant increase in cell death rates:

| Concentration (µM) | % Cell Viability |

|---|---|

| 5 | 80 |

| 10 | 60 |

| 20 | 40 |

| 50 | 20 |

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.

- Gene Expression Modulation : The compound influences the expression of genes involved in drug metabolism and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in experimental settings:

- Case Study 1 : In a study involving human cancer cell lines, treatment with the compound resulted in a notable decrease in tumor growth rates compared to control groups.

- Case Study 2 : Animal models treated with the compound showed reduced bacterial load in infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.